molecular formula C13H8N2O4 B108060 2,7-Dinitrofluorene CAS No. 5405-53-8

2,7-Dinitrofluorene

Cat. No.: B108060
CAS No.: 5405-53-8
M. Wt: 256.21 g/mol
InChI Key: IHZCVUBSTYOFSJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,7-Dinitrofluorene can be synthesized through the nitration of fluorene. The process involves the reaction of fluorene with a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2 and 7 positions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The nitration reaction is conducted in large reactors with precise control over temperature and reaction time to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

2,7-Dinitrofluorene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,7-Dinitrofluorene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Dinitrofluorene involves its metabolic activation to reactive intermediates that can bind to DNA, leading to mutations and carcinogenesis. The nitro groups undergo reduction to form N-hydroxy arylamines, which can further react to form DNA adducts. These adducts interfere with DNA replication and repair processes, leading to mutations and potentially cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific nitration pattern, which imparts distinct chemical and biological properties. Its dual nitro groups make it more reactive in reduction and substitution reactions compared to mononitrated derivatives. Additionally, its potent mutagenic and carcinogenic effects make it a valuable compound for studying environmental pollutants and their impact on health .

Properties

IUPAC Name

2,7-dinitro-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H8N2O4/c16-14(17)10-1-3-12-8(6-10)5-9-7-11(15(18)19)2-4-13(9)12/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZCVUBSTYOFSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8075253
Record name 9H-Fluorene, 2,7-dinitro-
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Molecular Weight

256.21 g/mol
Source PubChem
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Physical Description

Yellow powder; [Alfa Aesar MSDS]
Record name 2,7-Dinitrofluorene
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Vapor Pressure

0.00000019 [mmHg]
Record name 2,7-Dinitrofluorene
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CAS No.

5405-53-8
Record name 2,7-Dinitrofluorene
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Record name 2,7-DINITROFLUORENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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